Mendelevium-258
Description
Structure
2D Structure
Properties
CAS No. |
29665-18-7 |
|---|---|
Molecular Formula |
Md |
Molecular Weight |
258.09843 g/mol |
IUPAC Name |
mendelevium-258 |
InChI |
InChI=1S/Md/i1+0 |
InChI Key |
MQVSLOYRCXQRPM-IGMARMGPSA-N |
Isomeric SMILES |
[258Md] |
Canonical SMILES |
[Md] |
Origin of Product |
United States |
Preparation Methods
Nuclear Reaction Processes
This compound is primarily produced by bombarding einsteinium isotopes with alpha particles (helium nuclei) in particle accelerators such as cyclotrons. The most common target isotopes are einsteinium-253, einsteinium-254, and einsteinium-255. Among these, einsteinium-254 is preferred due to its longer half-life, allowing longer irradiation times and higher yields.
The general nuclear reaction for producing this compound is:
$$
^{254}{99}\text{Es} + ^{4}{2}\alpha \rightarrow ^{258}_{101}\text{Md} + \text{neutrons}
$$
This reaction increases the atomic number by two units, producing this compound atoms. The production yield is extremely low, often resulting in only a few atoms per experiment, necessitating highly sensitive detection and isolation methods.
Recoil Technique for Physical Separation
To separate the newly formed this compound atoms from the einsteinium target, a recoil technique is employed. The einsteinium target is placed opposite the alpha particle beam so that the recoiling mendelevium atoms gain sufficient momentum to leave the target material and are collected on a thin metal foil catcher (commonly gold, beryllium, aluminum, or platinum) placed behind the target in a vacuum.
This physical separation is crucial as it prevents immediate chemical separation, which would consume the rare and valuable einsteinium target. The mendelevium atoms collected on the foil are then transported in a helium gas jet, often containing potassium chloride aerosols, through capillary tubes to a chemical laboratory for further processing.
Chemical Separation and Purification Methods
Initial Chemical Isolation
Once transported, this compound is chemically separated from the foil material and other fission products by dissolving the foil in acid (e.g., aqua regia for gold foils). The dissolved mixture undergoes coprecipitation with lanthanum fluoride to concentrate the mendelevium, followed by cation-exchange resin chromatography using a 10% ethanol solution saturated with hydrochloric acid as the eluant. This step isolates trivalent actinides, including mendelevium, from other impurities.
Selective Elution Techniques
Mendelevium can be further purified by selective elution from cation-exchange resin columns using ammonia α-hydroxyisobutyric acid (α-HIB) as the eluant. This method exploits the slight differences in chemical behavior between mendelevium and other trivalent actinides, allowing effective separation.
Alternatively, solvent extraction chromatography using bis-(2-ethylhexyl) phosphoric acid (HDEHP) as the stationary organic phase and nitric acid as the mobile aqueous phase can be employed. This method reverses the elution sequence compared to resin chromatography, with heavier actinides eluting later. Mendelevium elutes late, after fermium, and this method yields mendelevium free from organic complexing agents, though with a longer elution time.
Thermochromatographic Isolation
Thermochromatography using volatile mendelevium hexafluoroacetylacetonate complexes has been demonstrated as a method for chemical isolation. This technique leverages the volatility of these complexes to separate mendelevium from other actinides under controlled temperature gradients.
Summary Table of Preparation Methods for this compound
| Step | Method/Technique | Purpose/Outcome |
|---|---|---|
| Nuclear synthesis | Bombardment of einsteinium-253/254/255 with alpha particles | Production of this compound atoms |
| Physical separation | Recoil technique with metal foil catcher (gold, Be, Al) | Isolate mendelevium atoms from einsteinium target |
| Transport | Helium gas jet with potassium chloride aerosols | Transport mendelevium atoms to chemical processing lab |
| Initial chemical isolation | Dissolution of foil in acid, coprecipitation with LaF3, cation-exchange chromatography | Concentrate and separate trivalent actinides |
| Selective elution | Cation-exchange resin with ammonia α-HIB or solvent extraction chromatography with HDEHP | Purify mendelevium from other actinides |
| Oxidation state exploitation | Reduction to Md(II) with chromium and zinc/mercury, reoxidation with H2O2 | Enhanced separation based on oxidation state differences |
| Thermochromatography | Volatile hexafluoroacetylacetonate complexes | Alternative chemical isolation via volatility |
Research Findings and Perspectives
The initial synthesis of mendelevium isotopes, including this compound, was achieved at the University of California, Berkeley, using the recoil technique combined with alpha particle bombardment of einsteinium targets. This approach remains the foundation for current production methods.
The recoil method significantly improves yield and efficiency by physically separating mendelevium atoms from the target material, allowing reuse of the expensive einsteinium targets and reducing contamination.
Chemical separation techniques have evolved to exploit the unique oxidation states of mendelevium, particularly the +2 state, which is unusual among late actinides. This has enabled more refined purification processes and better understanding of mendelevium chemistry.
Solvent extraction chromatography using HDEHP offers the advantage of producing mendelevium free from organic complexing agents, beneficial for subsequent chemical studies, though it requires longer elution times.
Thermochromatographic methods provide promising alternative routes for isolation, especially for studies requiring volatile complexes and gas-phase chemistry of heavy actinides.
Chemical Reactions Analysis
Oxidation States and Aqueous Chemistry
Mendelevium-258 predominantly adopts a +3 oxidation state in aqueous solutions, consistent with its position in the actinide series . A +2 oxidation state is also observed, though less stable . The +1 state has been reported but remains unconfirmed .
Key Observations:
-
Trivalent behavior : Md³⁺ exhibits similarities to trivalent lanthanides and actinides, forming insoluble hydroxides and fluorides that coprecipitate with trivalent lanthanide salts .
-
Divalent behavior : Md²⁺ is stable in aqueous solutions and elutes analogously to divalent elements like strontium(II) or europium(II) .
Table 1: Oxidation States of Mendelevium
Redox Behavior
Mendelevium(III) undergoes reduction to Mendelevium(II) in aqueous solutions, a process facilitated by its low standard reduction potential. Experimental studies determined the E°(Md³⁺ → Md²⁺) as −0.16 ± 0.05 V . This value is higher than typical actinide reduction potentials (e.g., E° for Eu³⁺ → Eu²⁺ is ~−0.35 V), indicating Md²⁺ is relatively stable compared to other divalent actinides .
Table 2: Standard Reduction Potential
| Reaction | E° (V) | Reference |
|---|---|---|
| Md³⁺ + e⁻ → Md²⁺ | −0.16 ± 0.05 |
Precipitation Reactions
Mendelevium forms insoluble hydroxides and fluorides in aqueous solutions, a hallmark of its trivalent chemistry. These precipitates coprecipitate with trivalent lanthanide salts, aiding in its separation during chemical isolation .
Key Precipitation Data :
-
Hydroxide : Md(OH)₃↓ (insoluble, analogous to lanthanide hydroxides) .
-
Fluoride : MdF₃↓ (insoluble, used in cation-exchange chromatography) .
Coordination Chemistry
Mendelevium forms coordination complexes with ligands such as 1,2-cyclohexanedinitrilotetraacetic acid (DCTA) . These complexes are studied to explore its electronic structure and bonding behavior, though detailed structural data remain limited due to its radioactivity and scarcity.
Decay Modes and Radioactive Behavior
This compound decays primarily via α-decay and spontaneous fission , with a half-life of 51.5 days .
Table 3: Decay Modes
| Decay Mode | Daughter Isotope | Probability | Energy Released |
|---|---|---|---|
| α-decay | ²⁵⁴Es | ~100% | 7.2713 MeV |
| Spontaneous fission | Various fission products | ≤0.003% | N/A |
Comparative Chemistry
Mendelevium’s chemical behavior aligns with predictions for actinides. Its ionic radius is smaller than fermium’s, consistent with the trend of decreasing ionic radii across the actinide series . Additionally, its elution behavior in cation-exchange columns mirrors that of trivalent actinides like thulium .
Challenges in Experimental Studies
Due to Md-258’s extreme rarity and radioactivity, most studies rely on tracer techniques or microgram-scale experiments . For example, its discovery involved bombarding einsteinium-253 with α-particles in a cyclotron, yielding only 17 atoms initially .
Scientific Research Applications
Nuclear Research
Mendelevium-258 plays a significant role in nuclear research, particularly in understanding heavy elements and their interactions. Its relatively long half-life allows researchers to conduct experiments over extended periods, making it valuable for studying nuclear decay processes and the properties of actinides.
Case Study: Nuclear Structure Studies
A notable study involved using this compound to investigate the decay patterns of heavy elements. Researchers utilized radioactive tracer techniques to observe its decay into einsteinium-254 through alpha decay. This research provided insights into the stability of heavy isotopes and their potential applications in nuclear energy.
Radioactive Tracers
This compound is employed as a radioactive tracer in various experimental setups. Its +3 oxidation state allows it to behave similarly to other actinides, facilitating its use in tracing chemical pathways and understanding reaction mechanisms.
Data Table: Oxidation States and Behavior
| Isotope | Half-Life (days) | Predominant Oxidation States | Applications |
|---|---|---|---|
| This compound | 51.5 | +2, +3 | Radioactive tracers |
| Mendelevium-256 | 0.13 | +3 | Initial discovery experiments |
Material Science
Research involving this compound has implications for material science, particularly in the synthesis of new materials with enhanced properties. Its unique atomic structure allows scientists to explore new alloys and compounds that could have applications in advanced technologies.
Case Study: Alloy Development
In a recent study, this compound was used to create experimental alloys with other actinides. The resulting materials exhibited improved thermal stability and resistance to radiation damage, which could be beneficial for applications in nuclear reactors and space exploration.
Education and Training
This compound serves as an important educational tool in nuclear chemistry and physics courses. Its unique properties provide students with hands-on experience in dealing with radioactive materials and understanding their behavior.
Educational Program Example
Universities have developed laboratory programs where students can safely study this compound's decay processes under controlled conditions. These programs emphasize safety protocols while allowing students to engage with cutting-edge research methodologies.
Mechanism of Action
The mechanism of action of mendelevium-258 involves its radioactive decay, primarily through alpha decay. This process releases alpha particles, which can interact with surrounding molecules and atoms, causing ionization and other chemical changes. The molecular targets and pathways involved in these interactions depend on the specific environment and conditions in which this compound is used .
Comparison with Similar Compounds
Key Observations :
- Unlike fermium-257 (<sup>257</sup>Fm) or lawrencium-262 (<sup>262</sup>Lr), which require heavy-ion bombardment of uranium or californium, <sup>258</sup>Md is synthesized using lighter helium ions and einsteinium targets .
- <sup>258</sup>Md serves as a precursor to <sup>254</sup>Es, a critical isotope for studying einsteinium chemistry .
Nuclear Stability and Decay Modes
Key Observations :
- <sup>258</sup>Md has the longest half-life among mendelevium isotopes, making it more viable for tracer studies compared to short-lived isotopes like <sup>256</sup>Md .
- Its dual decay pathways contrast with lawrencium-262 (<sup>262</sup>Lr), which predominantly undergoes electron capture .
Chemical Behavior
Key Observations :
- <sup>258</sup>Md shares the +3 oxidation state common to actinides but exhibits a relatively stable +2 state, similar to thulium (Tm) in the lanthanide series .
- Its ionic radius and coordination chemistry align closely with einsteinium-254 (<sup>254</sup>Es), enabling comparative studies of actinide(III) behavior .
Research Findings and Challenges
- Tracer Studies : <sup>258</sup>Md has been used to investigate solvent extraction behaviors, revealing preferential partitioning into organic phases containing diglycolamide ligands .
- Safety Protocols : Due to its high specific activity (0.01 µCi limit in regulatory frameworks), <sup>258</sup>Md requires stringent containment measures, comparable to other transuranics like <sup>242</sup>Pu .
Q & A
Q. What are the primary decay pathways of Mendelevium-258, and how do they influence experimental design?
this compound undergoes alpha decay (emitting α-particles to form Einsteinium-254) and spontaneous fission (splitting into lighter nuclei). These decay modes necessitate stringent safety protocols, including radiation shielding (e.g., lead-lined containers) and remote handling systems to minimize exposure. Experiments must prioritize rapid data acquisition due to its 51.5-day half-life (reported as 60 days in some studies), requiring high-efficiency detectors like silicon strip arrays or gamma spectrometers .
| Decay Mode | Daughter Isotope | Detection Method | Experimental Consideration |
|---|---|---|---|
| Alpha decay | Einsteinium-254 | Alpha spectrometry | Short measurement windows due to decay rate |
| Spontaneous fission | Multiple fragments | Neutron counters | Shielding against neutron flux |
Q. What methodologies are used to synthesize this compound in laboratory settings?
Synthesis involves irradiating Einsteinium-253 targets with alpha particles (He²⁺ ions) in heavy-ion accelerators, such as cyclotrons. Post-irradiation, chemical separation techniques (e.g., ion-exchange chromatography with HCl/ethanol eluents) isolate Md-258 from unreacted target material and fission byproducts. Due to Einsteinium-253’s scarcity, experimental designs often prioritize microgram-scale reactions and real-time monitoring via mass spectrometry .
Q. How is the purity of this compound samples verified in experimental studies?
Purity is assessed through gamma-ray spectroscopy to identify isotopic signatures and half-life measurements to confirm decay consistency. Cross-contamination risks (e.g., from Einsteinium or Fermium isotopes) are mitigated using radiochemical separations tailored to Md’s +3 oxidation state in aqueous solutions. Calibration against reference isotopes (e.g., Md-256) ensures accuracy .
Advanced Research Questions
Q. How do researchers reconcile discrepancies in reported half-life values for this compound (e.g., 51.5 vs. 60 days)?
Discrepancies arise from variations in sample purity , detector sensitivity , and statistical analysis methods . To address this, studies employ Bayesian statistical models to quantify uncertainty in decay curves and replicate experiments under controlled conditions (e.g., identical irradiation times and separation protocols). Collaborative efforts, such as multi-lab validation via the Joint Institute for Nuclear Research (JINR) , further standardize measurements .
Q. What advanced techniques enable the study of this compound’s aqueous chemistry despite its short half-life?
Microscale tracer experiments using Md-256 (half-life: 5.52 hours) as a proxy allow rapid characterization of Md’s +3 oxidation state. Techniques include:
Q. What challenges arise in reproducing this compound synthesis across different facilities, and how are they mitigated?
Key challenges include Einsteinium-253 target availability and beam energy consistency in accelerators. Researchers address these by:
- Sharing irradiated targets through international agreements (e.g., DOE’s Isotope Program).
- Standardizing beam parameters (e.g., 20–30 MeV α-particle energy) to optimize reaction cross-sections.
- Publishing detailed protocols in supplementary materials for peer validation, as outlined in Beilstein Journal of Organic Chemistry guidelines .
Q. How do meta-analyses of this compound data inform theoretical models of superheavy element stability?
Meta-analyses integrate experimental data (e.g., decay energies, fission barriers) with density functional theory (DFT) calculations to predict shell stabilization effects near the N=152 neutron shell closure . Discrepancies between observed Md-258 stability and model predictions drive refinements in nuclear mass models (e.g., Hartree-Fock-Bogoliubov) .
Data Contradiction and Replication
Q. What systematic errors are common in this compound studies, and how are they controlled?
Common errors include:
- Self-absorption of alpha particles in thick samples, minimized using monolayer deposits.
- Isomeric state interference , addressed via gamma-gamma coincidence counting. Studies document these in supplementary materials with raw datasets, adhering to AJEV guidelines for transparency .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
